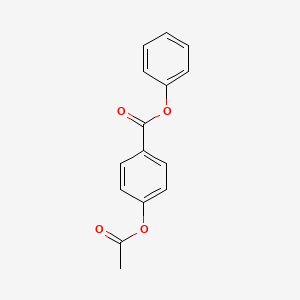

Phenyl 4-(acetyloxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

24262-65-5 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

phenyl 4-acetyloxybenzoate |

InChI |

InChI=1S/C15H12O4/c1-11(16)18-14-9-7-12(8-10-14)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

CZEPEQHOBBKCSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Phenyl 4-(acetyloxy)benzoate

The synthesis of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. This involves the formation of an ester from an alcohol and a carboxylic acid.

Esterification Reactions and Optimizations

The principal method for synthesizing this compound involves the esterification of 4-acetoxybenzoic acid with phenol (B47542). A common approach is the Schotten-Baumann reaction, where phenol, dissolved in sodium hydroxide (B78521), reacts with benzoyl chloride. youtube.com

Another established route is the direct acetylation of 4-hydroxybenzoic acid using acetic anhydride (B1165640) in the presence of an acid catalyst, such as concentrated sulfuric acid, to form 4-acetoxybenzoic acid. uwimona.edu.jmlibretexts.org This intermediate is then reacted with phenol. The acetylation of phenols is effective with acetic anhydride and an acid catalyst. uwimona.edu.jmlibretexts.org The reaction is typically warmed to about 50-60°C for approximately 15 minutes to ensure completion. uwimona.edu.jmlibretexts.org

Optimization of esterification reactions often focuses on catalysts and reaction conditions to improve yield and efficiency. For instance, N-bromosuccinimide (NBS) has been identified as an effective catalyst for the direct esterification of aryl acids. mdpi.com Studies have shown that a catalyst loading of 7 mol% NBS at a temperature of 70°C provides optimal conversion of benzoic acid to its methyl ester. mdpi.com Other catalytic systems, such as a triphenylphosphine-sulfur trioxide adduct, have been used in solventless conditions at 110°C, achieving excellent conversions in a short time frame of about 2 hours. researchgate.net The use of a boric acid and sulfuric acid blend is another catalytic method for reacting phenols with carboxylic acids, with reaction temperatures ranging from 75°C to 285°C. google.com

The table below summarizes various optimized conditions for esterification reactions relevant to the synthesis of phenyl esters.

| Catalyst | Reagents | Conditions | Yield/Conversion |

| N-bromosuccinimide (NBS) | Benzoic acid, Methanol | 7 mol% NBS, 70°C, 20 h | 90% |

| Triphenylphosphine-sulfur trioxide adduct | Long-chain fatty acids, Cholesterol | Solventless, 110°C, 2 h | 86-100% |

| Boric acid-sulfuric acid | Phenol, Carboxylic acid | 75-285°C | Substantial quantities |

| UiO-66-NH2 | Fluorinated aromatic carboxylic acids, Methanol | Heterogeneous catalyst | High relative conversion |

Role of Precursors and Starting Materials in Synthesis

The primary precursors for the synthesis of this compound are derivatives of phenol and benzoic acid. The most direct starting materials are 4-hydroxybenzoic acid and phenol . uwimona.edu.jmlibretexts.org

In a typical synthesis, 4-hydroxybenzoic acid is first acetylated to form 4-acetoxybenzoic acid . uwimona.edu.jmlibretexts.org This is a crucial step that "masks" the hydroxyl group, allowing for subsequent reactions. google.com The acetylating agent is commonly acetic anhydride , though others like acetyl chloride can also be used. google.comevitachem.com

Alternatively, a Fries rearrangement of phenyl acetate (B1210297) or a Friedel-Crafts acetylation of phenol can produce 4-hydroxyacetophenone. google.com This intermediate is then acetylated to 4-acetoxyacetophenone, which can be oxidized to form 4-acetoxybenzoic acid. google.com

The key starting materials are summarized in the table below.

| Starting Material | Role in Synthesis |

| 4-Hydroxybenzoic acid | Provides the benzoate (B1203000) core structure; acetylated to form 4-acetoxybenzoic acid. uwimona.edu.jmlibretexts.org |

| Phenol | Reacts with an activated benzoic acid derivative to form the phenyl ester. youtube.comevitachem.com |

| Acetic Anhydride | Common acetylating agent used to convert the hydroxyl group of 4-hydroxybenzoic acid to an acetyloxy group. uwimona.edu.jmlibretexts.orgevitachem.com |

| Benzoyl Chloride | Can be used in Schotten-Baumann reactions with phenol. youtube.com |

Design and Synthesis of Structurally Modified Analogues

Structural modifications of this compound are undertaken to explore new chemical properties and applications. These modifications target different parts of the molecule.

Aryl Substituent Modifications

Modifications to the aryl (phenyl) group of this compound have been explored to create a variety of analogues. For example, derivatives have been synthesized where the phenyl ring is substituted with groups like fluoro and methoxy. One such compound is phenyl-2-acetoxy-5-(4'-fluoro-2'-methoxyphenyl)-benzoate. google.com The synthesis of these analogues can involve multi-step processes, including the Gomberg reaction to create the biphenyl (B1667301) moiety, followed by functional group manipulations like the Kolbe-Schmidt carbonation to introduce the carboxylic acid group. google.com

Acetyloxy Group Derivatization

The acetyloxy group can be derivatized to alter the compound's characteristics. While direct derivatization of the acetyloxy group in this compound is not extensively detailed in the provided context, the synthesis of related esters with different acyl groups is a common strategy. For instance, instead of an acetyl group, other acyl chlorides or anhydrides can be used in the esterification step to create a range of ester derivatives.

Incorporation of Heterocyclic Moieties (e.g., Schiff Bases, Triazoles, Oxadiazoles, Thiosemicarbazides)

A significant area of derivatization involves the incorporation of heterocyclic systems, which often begins with the synthesis of a key intermediate, typically a hydrazide derivative of the core molecule. For example, a common starting point is the conversion of a methyl ester, such as methyl 4-(4-phenylbutoxy)benzoate, to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. This hydrazide is a versatile precursor for forming various heterocycles.

Schiff Bases: These are formed by the condensation of the hydrazide with various aromatic aldehydes.

Triazoles: The hydrazide can be reacted with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbazate salt. This salt, upon reaction with hydrazine hydrate, cyclizes to form a triazole ring.

Oxadiazoles: The potassium salt of the dithiocarbazate can be treated with iodine and potassium iodide to yield an oxadiazole derivative. Another route involves the reaction of the hydrazide with carbon disulfide and potassium hydroxide to form an intermediate that is then cyclized with iodine to form the 1,3,4-oxadiazole (B1194373) ring.

Thiosemicarbazides: These are synthesized by reacting the hydrazide with various isothiocyanates.

These synthetic strategies allow for the creation of a diverse library of compounds based on the this compound scaffold, enabling the exploration of their chemical and physical properties.

Generation of Organometallic Complexes

The interaction of this compound with transition metals can lead to the formation of organometallic complexes, where the compound can act as a ligand. One notable example involves the use of palladium catalysts in cross-coupling reactions. In such reactions, an organopalladium species may be formed in situ. For instance, the oxidative addition of an aryl halide to a low-valent palladium complex creates an arylpalladium(II) halide. This intermediate can then undergo further reactions, such as migratory insertion with carbon monoxide, followed by reaction with a phenol to yield the desired ester. While a stable, isolated organometallic complex of this compound is not commonly reported, its transient formation as an intermediate is a key aspect of certain synthetic routes.

Research has also explored the use of other transition metals in similar catalytic cycles. For example, rhodium and iridium complexes have been investigated for their ability to catalyze the carbonylation of phenols, a process that would involve the formation of a metal-phenoxide bond and subsequent reaction with carbon monoxide and an electrophile. The electronic properties of the phenyl and acetyl groups in this compound can influence the stability and reactivity of these transient organometallic species.

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The most common method for its synthesis is the esterification of 4-hydroxyphenyl benzoate with acetic anhydride or acetyl chloride.

The generally accepted mechanism for this reaction, when catalyzed by a base such as pyridine (B92270) or triethylamine, involves a nucleophilic acyl substitution pathway. The base first deprotonates the phenolic hydroxyl group of 4-hydroxyphenyl benzoate, increasing its nucleophilicity. The resulting phenoxide ion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (acetate or chloride), results in the formation of this compound.

Kinetic studies of similar acylation reactions of phenols have provided evidence for this mechanism. The reaction rate is often dependent on the concentration of both the phenol and the acylating agent, as well as the nature of the base catalyst and the solvent used. The use of stronger bases can accelerate the reaction by increasing the concentration of the more reactive phenoxide ion.

| Reaction Step | Description | Key Intermediates/Transition States |

| 1. Deprotonation | The base removes the proton from the hydroxyl group of 4-hydroxyphenyl benzoate. | Phenoxide ion |

| 2. Nucleophilic Attack | The phenoxide ion attacks the carbonyl carbon of the acylating agent. | Tetrahedral intermediate |

| 3. Leaving Group Departure | The tetrahedral intermediate collapses, and the leaving group is expelled. | This compound |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several green approaches have been explored to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One significant green strategy is the use of solid acid catalysts or biocatalysts instead of traditional corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid or pyridine. Solid acid catalysts, such as zeolites or ion-exchange resins, can be easily separated from the reaction mixture and reused, reducing waste and simplifying the purification process.

Biocatalysis, employing enzymes like lipases, offers a highly selective and environmentally friendly alternative for the acylation of phenols. Lipase-catalyzed reactions can often be carried out under mild conditions (room temperature and neutral pH) and in greener solvents, such as ionic liquids or supercritical fluids, or even in solvent-free systems. The high selectivity of enzymes can also prevent the formation of unwanted byproducts.

Another key aspect of green chemistry is atom economy. The synthesis of this compound from 4-hydroxyphenyl benzoate and acetic anhydride has a good atom economy, as the only byproduct is acetic acid, which can potentially be recovered and reused.

| Green Chemistry Approach | Description | Advantages | Examples of Catalysts/Reagents |

| Catalysis | Use of reusable or biodegradable catalysts. | Reduced waste, easier separation, milder reaction conditions. | Zeolites, ion-exchange resins, lipases. |

| Alternative Solvents | Replacement of volatile organic solvents with greener alternatives. | Reduced pollution and health hazards. | Ionic liquids, supercritical CO2, water. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. | Use of acetic anhydride over acetyl chloride. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reduced energy consumption and associated environmental impact. | Microwave-assisted synthesis, enzymatic reactions. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Phenyl 4-(acetyloxy)benzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

Proton (¹H) NMR Studies

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different sets of protons in the molecule. The protons on the two aromatic rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. ucl.ac.uk The protons on the benzoate (B1203000) ring, particularly those ortho to the carbonyl group, are expected at the lower end of this range (further downfield) compared to the protons on the phenyl ester ring. rsc.orgrsc.org

A key feature would be a sharp singlet peak around 2.3 ppm, corresponding to the three equivalent protons of the acetyl methyl group (-COCH₃). This region is characteristic for methyl groups attached to a carbonyl carbon. The integration of this signal would correspond to three protons. The aromatic protons would show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons on the same ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.3 | Singlet (s) |

| Aromatic (C₆H₅) | ~7.2-7.5 | Multiplet (m) |

Carbon-13 (¹³C) NMR Studies

Similar to proton NMR, a dedicated ¹³C NMR spectrum for this compound is not prevalent in the reviewed literature. However, analysis of related structures like phenyl benzoate, phenyl acetate (B1210297), and other substituted benzoates allows for an accurate prediction of the ¹³C chemical shifts. rsc.orgchemicalbook.comresearchgate.netchemicalbook.com

The spectrum is expected to show several distinct signals in the aromatic region (approximately 110-155 ppm). The quaternary carbons, such as the one attached to the ester oxygen (C-O) and the ipso-carbon of the benzoic acid moiety, will have characteristic shifts. The two carbonyl carbons of the ester groups are the most downfield signals, anticipated to appear between 164 and 170 ppm. rsc.org The carbon of the acetyl group's methyl will be found in the upfield region, typically around 21 ppm. rsc.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl (CH₃) | ~21 |

| Aromatic (CH) | ~121-133 |

| Aromatic (Quaternary) | ~127-155 |

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR experiments are employed. youtube.comharvard.educam.ac.uk

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for tracing the connectivity of protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is attached to which carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure. acs.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to its two distinct ester functional groups. acs.orgacs.org The stretching vibrations of the two carbonyl (C=O) groups would be prominent. The benzoate ester carbonyl typically absorbs in the range of 1725-1740 cm⁻¹, while the phenyl acetate carbonyl is expected around 1760-1770 cm⁻¹. The difference in absorption frequency is due to the electronic effects of the attached phenyl groups.

Other significant absorptions would include C-O stretching bands for the ester linkages in the 1270-1000 cm⁻¹ region. The presence of the aromatic rings would be confirmed by C=C stretching vibrations within the ring (around 1600-1450 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. acs.org

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acetate) | Stretch | ~1765 |

| C=O (Benzoate) | Stretch | ~1735 |

| C-O (Ester) | Stretch | ~1270-1000 |

| C=C (Aromatic) | Stretch | ~1600-1450 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. In general, vibrations that cause a significant change in polarizability are strong in the Raman spectrum, while those that cause a strong change in dipole moment are strong in the IR spectrum. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₁₅H₁₂O₄, corresponding to a molecular weight of 256.25 g/mol . chembk.com

Under electron ionization (EI), a common mass spectrometry technique, the molecule undergoes characteristic fragmentation. The mass spectrum of a related compound, phenyl 4-acetylbenzoate, shows a prominent molecular ion peak ([M]⁺) at m/z 240, which is the base peak (100% relative intensity). It also exhibits peaks for [M+1]⁺ at m/z 241 (16.2%) and [M+2]⁺ at m/z 242 (1.2%). rsc.org For this compound, the fragmentation would involve the cleavage of the ester bonds and the loss of characteristic fragments. For instance, the fragmentation of phenyl acetate under atmospheric pressure chemical ionization (APCI) reveals key fragmentation patterns that can be extrapolated to understand the behavior of this compound. researchgate.net

The fragmentation pattern of this compound would likely involve the following key steps:

Initial ionization to form the molecular ion [M]⁺.

Loss of the acetyl group (CH₃CO) as a ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment corresponding to phenyl 4-hydroxybenzoate (B8730719).

Cleavage of the ester linkage, leading to the formation of a benzoyl cation and a phenoxy radical, or vice versa.

The precise m/z values of these fragments allow for the unambiguous confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its fragments.

Table 1: Mass Spectrometry Data for Related Phenyl Benzoate Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Phenyl 4-acetylbenzoate | EI | 240 ([M]⁺) | 241 ([M+1]⁺), 242 ([M+2]⁺) | rsc.org |

| Phenyl 4-formylbenzoate | EI | 224 ([M]⁺) | 225 ([M+1]⁺), 226 ([M+2]⁺) | rsc.org |

| [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | N/A | 326.06128 (Monoisotopic) | [M+H]⁺: 327.06856, [M+Na]⁺: 349.05050 | uni.lu |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, this technique would provide detailed information about bond lengths, bond angles, and intermolecular interactions.

The structural analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide, another related compound, shows a crystal structure stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π stacking interactions, which lead to the formation of supramolecular structures. researchgate.net It is plausible that this compound would also exhibit significant π···π stacking interactions between the phenyl rings in its crystal lattice.

The determination of the crystal structure of this compound would involve growing a high-quality single crystal, followed by data collection using an X-ray diffractometer. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise atomic coordinates. nih.govmdpi.com

Table 2: Crystallographic Data for a Related Benzimidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide | nih.gov |

| Formula | C₂₁H₁₈N₄O₂S·H₂O | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 10.323(2) | |

| b (Å) | 17.062(4) | |

| c (Å) | 11.979(3) | |

| β (°) | 99.981(7) | |

| Volume (ų) | 2077.5(8) | |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions. libretexts.org

The UV spectrum of benzene (B151609), the fundamental chromophore in this molecule, exhibits three absorption bands around 184 nm, 204 nm, and 256 nm, all arising from π → π* transitions. spcmc.ac.in The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals and, consequently, the wavelengths of these absorption bands.

For this compound, the ester and acetoxy groups act as auxochromes, which are groups that modify the absorption of a chromophore. These groups can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Studies on related 4-pentylphenyl 4-n-benzoate derivatives show that absorbance transitions are global transitions, with π → π* being the primary electronic transition. nih.govresearchgate.net The solvent environment can also influence the position and intensity of the absorption bands. nih.govresearchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorptions in the UV region, providing a fingerprint for its identification and quantification.

Table 3: UV Absorption Data for Benzene and Phenol (B47542)

| Compound | λmax (nm) | εmax | Transition | Reference |

|---|---|---|---|---|

| Benzene | 184 | 60000 | π → π* (Primary band) | spcmc.ac.in |

| 204 | 7900 | π → π* (Primary band) | ||

| 256 | 200 | π → π* (Secondary band) | ||

| Phenol | 210 | N/A | π → π* (Primary band) | spcmc.ac.in |

| 270 | N/A | π → π* (Secondary band) |

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₅H₁₂O₄), the theoretical percentage composition would be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and oxygen. Experimental values obtained from elemental analysis should closely match these theoretical values to confirm the compound's empirical formula. For the related compound phenyl 4-acetylbenzoate (C₁₅H₁₂O₃), the calculated elemental analysis is C, 74.99%; H, 5.03%. The found experimental values were C, 74.94%; H, 4.87%, showing good agreement. rsc.org

Chromatographic techniques are essential for assessing the purity of this compound. Thin-layer chromatography (TLC) is a quick and simple method to monitor the progress of a reaction and to get a preliminary indication of purity. rsc.orgnih.gov For purification and more rigorous purity assessment, column chromatography and high-performance liquid chromatography (HPLC) are employed.

In the synthesis of related phenyl benzoate derivatives, column chromatography on silica (B1680970) gel is a common purification method. rsc.orgnih.gov The purity of the final product can then be confirmed by techniques such as gas chromatography (GC), which is often used for assay determination. For instance, the analytical standard of phenyl 4-hydroxybenzoate has an assay of ≥98.0% as determined by GC. sigmaaldrich.com

Table 4: Elemental Analysis Data for Phenyl 4-acetylbenzoate

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 74.99 | 74.94 | rsc.org |

| Hydrogen (H) | 5.03 | 4.87 |

[2.1] Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - ResearchGate (2025-08-09) The molecular structure (bond distances and angles), conformational properties, dipole moment and vibrational spectroscopic data (vibrational frequencies, IR and Raman intensities) of phenyl benzoate were calculated using Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G. The theoretical results are discussed mainly in terms of comparisons with available experimental data. ... (2025-08-09) The B3LYP/6-31+G* harmonic force constants were scaled by applying the scaled quantum mechanical force field (SQM) technique. The calculated vibrational spectra were interpreted and band assignments were reported. They are in excellent agreement with experimental IR and Raman spectra. Figure Calculated and experimental (GED) potential energy functions for torsional motion of phenyl benzoate relative to the minimum value. a The potential function for torsion about the O3–C4 bond. b The potential function for torsion about the C2–C10 bond. ... Content may be subject to copyright. ... (2025-08-09) For geometric data, good agreement between theory and experiment is obtained for the MP2, B3LYP and B3PW91 levels with basis sets including diffuse functions. The B3LYP/6-31+G* theory level estimates the shape of the experimental functions for phenyl torsion around the Ph–O and Ph–C bonds well, but reproduces the height of the rotational barriers poorly. The B3LYP/6-31+G* harmonic force constants were scaled by applying the scaled quantum mechanical force field (SQM) technique. ... (2025-08-09) The molecular structure (bond distances and angles), conformational properties, dipole moment and vibrational spectroscopic data (vibrational frequencies, IR and Raman intensities) of phenyl benzoate were calculated using Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G . The theoretical results are discussed mainly in terms of comparisons with available experimental data. For geometric data, good agreement between theory and experiment is obtained for the MP2, B3LYP and B3PW91 levels with basis sets including diffuse functions. The B3LYP/6-31+G* theory level estimates the shape of the experimental functions for phenyl torsion around the Ph–O and Ph–C bonds well, but reproduces the height of the rotational barriers poorly. The B3LYP/6-31+G* harmonic force constants were scaled by applying the scaled quantum mechanical force field (SQM) technique. The calculated vibrational spectra were interpreted and band assignments were reported. They are in excellent agreement with experimental IR and Raman spectra. Figure Calculated and experimental (GED) potential energy functions for torsional motion of phenyl benzoate relative to the minimum value. a The potential function for torsion about the O3–C4 bond. b The potential function for torsion about the C2–C10 bond. Molecular structure with atom numbering of phenyl ben- … Calculated and experimental dihedral angles j 1 (C 2 O 3 C 4 C 5 ) … Figures - uploaded by Katarzyna Merkel. Author content. All figure content in this area was uploaded by Katarzyna Merkel. Content may be subject to copyright. ResearchGate Logo. Discover the world's research. 25+ million members; 160+ million publication pages; 2.3+ billion citations. ... (2025-08-09) Abstract and Figures. The molecular structure (bond distances and angles), conformational properties, dipole moment and vibrational spectroscopic data (vibrational frequencies, IR and Raman intensities) of phenyl benzoate were calculated using Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G**. The theoretical results are discussed mainly in terms of comparisons with available experimental data. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnmnjgJ2iHIrJOZDwoCJBht4PPgmwV0d6lTl9MEKOSBDeh6J-iwQMi2zFvn_purME60Gksd0qXx-C5lLNigFJs4fxrS2xIWVfuwKlnDVZ5FcXskUyJTBoEkOpeUnbDiOVuz7axNs5aX_fHmrlzM5YCFxKmcKvMZCShQek0Zu9kVfuJN6vL9WS39T20NLc3-BjNYBFcrMQh5iibS_N6B9u7zPX4AV87UUoR_WJqhPnHXlTb9LA7mYIsVXCxwkO4qrkBxDFGNnm6dJEJrFAiOv-HNu-h15eRqRFvYOCmEb4fPFo=

[2.3] Theoretical conformational analysis of substituted phenylbenzoates. - SciSpace Conformational analysis of phenyl benzoate, a characteristic moiety of several liquid crystal com- pounds, was done using the NDDO semiempirical molecular orbital method. Calculated and experimental torsional angles (the latter found invarious model molecules) agree nicely. The most probable conformation. ofDB-PBB(4-butylphenyl-4'-butylbenzoyloxy benzoate), existing in the solid phase and probably also in the mesophase, is an extended one. The C3-C4-C7-08-torsional angle issynclinal while C4-C7-09-CI0~ isperiplanar. Calculations indicate that substituted phe- nyl-4-benzoyloxybenzoates are rather flexible molecules. Rotation by an angle less than 20° around any of the C4C7, C709 and 09ClO bonds needs at most 10 kllmol energy. INTRODUCTION. Study of the conformational behavior of molecules which form liquid crystals may help considerably in understanding the structure and microdynamics of the mesophase. In this work we continue previous molecular orbital calcula- tion1,2 and combine them with available X-ray diffraction data to gain infor- mation on substituted. 4-benzoyloxy phenyl benzoate, 1, and 4-nitrophenyl. tTo whom correspondence should be addressed. 11. Page 2. 12. P. BIRNER et at. r benzoate, 2, derivatives (See Digrams 1 and 2 below). Both types of com- pounds have a common phenyl benzoate moiety for which calculations were done. 1. 2. METHOD. We used a version of the semi empirical NDDO (Neglect of Diatomic Differ- ential Overlap) method3 which describes rotations around single bonds con- necting delocalized systems correctly.4-6 The calculations for phenyl benzoate were done using experimental bond lengths and bond angles. 7 No geometrical optimization for the various conformers was performed. We used the Cam- bridge Crystallographic. Data Banks to collect torsional angles for model molecules. The molecular diagrams of the proposed equilibrium conforma- tions were plotted by the PLUTO program. 9. RESULTS. An isoenergy contour map for the conformations,. ... Conformational analysis of phenyl benzoate, a characteristic moiety of several liquid crystal com- pounds, was done using the NDDO semiempirical molecular orbital method. Calculated and experimental torsional angles (the latter found invarious model molecules) agree nicely. The most probable conformation ofDB-PBB(4-butylphenyl-4'-butylbenzoyloxy benzoate), existing in the solid phase and probably also in the mesophase, is an extended one. The C3-C4-C7-08-torsional angle issynclinal while C4-C7-09-CI0~ isperiplanar. Calculations indicate that substituted phe- nyl-4-benzoyloxybenzoates are rather flexible molecules. ... According to Figure 1 there exists a large number of significantly different conformations with about the same energy. This means that, in the gaseous phase or in solution, mole- cules with the phenyl benzoate moiety are rather flexible. The flipping process of the phenyl ring in 2 (R = n-octyl), indicated by proton relaxation-time measurements and mentioned by Kaiser et al. 10 in their crystallographic work on 4'-nitrophenyl-4-octyloxybenzoate (NPOB), may be attributed to this flexibility . ... A PLUTO plot of the skeleton of molecules with the general formula 1 in the minimum energy conformation is given in Figure 2. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEvmttnvJmreDghNoQfUTxn9kJxQOg3pRoLdpRXFlPwI7eimuiiBEX-8XSzOcxt3oV2z1Z7BmoV_GzjeJJpKBi6LQ9wL6upJtvfL32YGOIwaiMAEsYYfwkl7cvqniV4MtAXH5GynMe5-McNA4aVVuMkQzq4hd_z7vuAluZPGKc6MzKMMnJaFRl2eUwOz_exrnRx4PGbg==

Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations - Advanced Journal of Chemistry, Section A (2021-05-12) Abstract. In the present work, synthesis and DFT study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole is reported. The 6-311++G (d,p) basis set was used to optimize the molecular structure of the title compound using the DFT/B3LYP method.The structural parameters, bond length, and bond angle were studied. The fundamental vibrational wavenumbers and intensities were computed, and the observed and calculated wavenumbers were found to be in excellent agreement. In order to decide the reactivity and possible site for electrophilic and nucleophilic, Frontier molecular orbital (HOMO-LUMO) energies, global reactivity descriptors, molecular electrostatic potential as well as Mulliken charges were calculated using the same theory. The obtained results indicates that the compound possess good kinetic stability. The molecular electrostatic potential surface analysis shows that the nitrogen atom oxadiazole ring is the binding site for electrophilic attack. Graphical Abstract. Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2. Keywords. DFT · FT-IR · HOMO-LUMO · MESP. Full Text. Introduction. Due to various remarkable biological and pharmacological properties, 1,3,4-oxadiazoles (C2H2N2O) their noteworthy class of compounds have long piqued interest. Antitubercular, antimicrobial [2-3], anticancer, anti-inflammatory, anticonvulsant, analgesic, and insecticidal activities are some of the prominent pharmacological applications of 1,3,4-oxadiazoles. Computational chemistry has recently drawn attention among researchers and scientists as a means of solving real problems in chemical, medicinal, biotechnology, and material science. Computational chemistry is used in the designing of new drugs and materials to solve numerical problems [9,12-14]. Nowadays, resarchers use various computational programs to predict the molecular structure and physical properties of bioactive molecules [11-13]. ... (2021-05-12) The molecular electrostatic potential surface analysis shows that the nitrogen atom oxadiazole ring is the binding site for electrophilic attack. ... (2021-05-12) The hydrogen atoms have the most positive electrostatic potential, while the rest of the molecule appears to be almost neutral. ... In this paper, we conducted an experimental and theoretical vibrational study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. The DFT (B3LYP) system 6-311++G(d,p) basis set was used to determine the molecular geometry parameters and wavenumbers (Vibration spectra) for the title compound in the ground state. The experimental vibrational frequencies were found to be in strong agreement with the measured vibrational frequencies. ... (2021-05-12) The calculated HOMO and LUMO energies in the gas phase are - 6.5743 eV and - 2.0928 eV, respectively. The energy gap of the title compound, on the other hand, is 4.4815 eV. Various chemical reactivity parameters were calculated using the HOMO-LUMO energies. The HOMO represents the outermost orbital filled by electrons and is directly related to the ionization potential while the LUMO can be thought as the first empty innermost orbital unfilled by electron and is directly related to the electron affinity. ... (2021-05-12) The Gaussian 03 software was used to perform all calculations. The optimized geometrical parameters and vibrational frequencies of the compound were calculated using the DFT/ B3LYP method and the basis set 6-311G++(d,p). To maintain equilibrium between empirical and theoretical harmonic frequencies, the scale factor 0.9613 was used. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhePMvyZbH2orCqPU3MBDb5AdsDmSEx_X4BZ2j05Hl3OdThV4zm5qUgnBJWEC5Mh5aUYrqYbtvPTnM4x1Zq3bejvx010YIWlb2RfTCL3DhjHOWf6RZUk_WKkZRP3aWEUFWX6PLcT5w

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed Recent work directed toward the synthesis of intermediates for a proprietary medicinal chemistry program led us to observe that the 1 H NMR chemical shifts of substituents ortho to the benzoic acid ester moiety defied conventional iterative chemical shift prediction protocols. To explore these unexpected results, we initiated a detailed computational study employing density functional theory (DFT) calculations to better understand the unexpectedly large variance in expected versus experimental NMR chemical shifts. Keywords: 1H; NMR; benzoic acid esters; density functional theory (DFT). ... Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023 Apr;61(4):248-252. doi: 10.1002/mrc.5326. Epub 2022 Dec 13. Authors. Vidya Gadikota , Rajeshwar Reddy Govindapur , D Srinivas Reddy , Hailey J Roseman , R Thomas Williamson , Jeffrey G Raab. Affiliations. 1 A1 BioChem Labs LLC, Wilmington, North Carolina, 28409, USA. 2 Department of Chemistry and Biochemistry, University of North Carolina Wilmington, Wilmington, North Carolina, 28409, USA. PMID: 36416132; DOI: 10.1002/mrc.5326. Abstract. Benzoic acid esters represent key building blocks for many drug discovery and development programs and have been advanced as potent PDE4 inhibitors for inhaled administration for treatment of respiratory diseases. This class of compounds has also been employed in myriad industrial processes and as common food preservatives. Recent work directed toward the synthesis of intermediates for a proprietary medicinal chemistry program led us to observe that the 1 H NMR chemical shifts of substituents ortho to the benzoic acid ester moiety defied conventional iterative chemical shift prediction protocols. To explore these unexpected results, we initiated a detailed computational study employing density functional theory (DFT) calculations to better understand the unexpectedly large variance in expected versus experimental NMR chemical shifts. Keywords: 1H; NMR; benzoic acid esters; density functional theory (DFT). © 2022 The Authors. Magnetic Resonance in Chemistry published by John Wiley & Sons Ltd. MeSH terms. Benzoic Acid; Esters; Magnetic Resonance Imaging; Magnetic Resonance Spectroscopy / methods. Substances. Benzoic Acid; Esters. https://vertexaisearch.cloud.g.pkumakers.com/grounding-api-redirect/AUZIYQGvGzeI1iECVDrYbRH6v4mUa94qTMXZM0abta0qmC4QRv8AGlB3ONXEkL33RPSkXhMg9BmkwVy5YtPyiDLlu9FY5FAdIyx0NCfqNW37Z_pARwC-rsbM8UP12mIda4K6rROwrNnS

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed Central (2020-06-20) The frontier molecular orbital distribution of the compound was depicted in Fig. 6 . Moreover, the chemical reactivity parameters of the studied molecule such as chemical softness (S), chemical potential (μ), electrophilicity index (ω) and chemical hardness (η) were also carried out with the help of energy of HOMO and LUMO orbitals. The calculated value of chemical hardness, chemical potential as well as electrophilicity index and chemical softness for studied molecule was found to have 0.04, −0.22, 0.58 eV and 11.55 eV-1, respectively. ... (2020-06-20) 3.6. ... The molecular electrostatic potential (MEP) uses to predict the relative reactivity positions in a species for nucleophilic and electrophilic attack. The MEP surface analysis of the compound was determined by the DFT calculation using the optimized structure with B3LYP/6-31G+(d,p) basis set. The electrostatic potential surface mapped of the studied compound is given in Fig. 7 . The color code of the compound lies in the range of −4.618e−3 to +4.618e−3. Red and blue color in the MEP structure point to more electron rich and electron poor region respectively. ... (2020-06-20) Besides, DFT approach is very important and helpful tool to explore the relationship between geometry and electronic properties of chemical compound Therefore, we report herein DFT calculations involving vibrational frequency analysis, electronic spectra, highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy with various chemical reactivity parameters, mulliken population analysis, molecular electrostatic potential, HOMA index, natural population analysis, natural bond orbital (NBO) investigation of the Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. The theoretically computed infrared, UV–Visible, bond length and bond angle were compared with experimental values. All experimental values have been carried out using pure single ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQY9O6Ml0bSnNOn5Od2WeIGNj4fZPnetdtccoGDVmFdWRzH1ey1kGMOoc85lShPde6vMwOlQ7u9AlBlQIpP9uJWJNg4EdTwK1rtrT0-4e9y048YzlisBAHgDwUFRbiUF2OV22KNr9NgMb5kUw=

Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PubMed (2025-08-26) Abstract. The mechanism of separating the small chiral drug molecules on large soft polymers is essential in pharmaceutical science. As a case study, the differentiation mechanism of ibuprofen, (R,S)-2-(4-isobutylphenyl)propanoic acid, with cellulose tris(4-methylbenzoate) (CMB) as the chiral stationary phase (CSP) was investigated by combining the molecular docking simulation and multi-level layered terminal-to-center elongation (ML-T2C-ELG) method. ... (2025-08-26) Our results demonstrated that, based on the optimized geometry using the ML-T2C-ELG method, the complexation energy of S-ibuprofen with CMB obtained at B3LYP-D3(BJ)/6-311G(d) level is more negative than that of R-ibuprofen, which is caused by the greater hydrogen bonding and π-π stacking interactions between CMB and S-ibuprofen. The results are in line with the experimental observations of high-performance liquid chromatography (HPLC) that the retention time of S-ibuprofen on CMB is longer than that of R-ibuprofen. ... (2025-08-26) Moreover, the ML-T2C-ELG method was found to be valuable for optimizing the geometries of such flexible and large systems, which allows for a more accurate description of interactions between soft polymers and small molecules when coupled with the docking simulation. It is anticipated that this study can provide beneficial insights for future optical resolution mechanisms of other chiral drugs. Keywords: cellulose tris(4-methylbenzoate); complexation energy; elongation method; ibuprofen; interactions; molecular docking. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOoxjGpFfzNM6_pb1KisLsO0iJnCASjSXl63MfF4FHrRozpw72zuncQlzC9saKMPEEIUCvZgzFosZyL6vdFSJPIJQfXEhqpIPIDfmmadxiv91WAG461kLEAe3RTSw8Fki9ELKX=

Synthesis and bioactivity of phenyl substituted furan (B31954) and oxazole (B20620) carboxylic acid derivatives as potential PDE4 inhibitors - PubMed (2020-12-01) Docking results suggested that introduction of methoxy group at para-position of phenyl ring, demonstrated good interaction with metal binding pocket domain of PDE4B, which was helpful to enhance inhibitory activity. Keywords: 2-cyanoimino-1,3-thiazolidine; 4-phenyl-2-oxazole; 5-phenyl-2-furan; Molecular simulation; PDE4 inhibitors; Synthesis. ... (2020-12-01) Abstract. In this present study, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors. In vitro results showed that the synthesized compounds exhibited considerable inhibitory activity against PDE4B and blockade of LPS-induced TNF-α release. Among the designed compounds, Compound 5j exhibited lower IC50 value (1.4 μM) against PDE4 than parent rolipram (2.0 μM) in in vitro enzyme assay, which also displayed good in vivo activity in animal models of asthma/COPD and sepsis induced by LPS. ... (2020-12-01) Eur J Med Chem. 2020 Dec 1:207:112795. doi: 10.1016/j. ejmech. 2020.112795. Epub 2020 Sep 4. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELShaWXluKGwDcrELN5dWZzYqi6e9-_6UyaFq015uCVeq-tadAA8b8tUtSY9gmKQildYV9CGsk6ziDwjxjpXrYm4RQK1xs_wjDz2mG3_TBtelFenh0qiuGAxLUzEtqnE2Mjut2

(2024) Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. European Journal of Science and Technology, (54), 144-151. (2024-04-24) In this work, a triazole derivative that is commonly employed in industry, healthcare, particularly the pharmaceutical sector, was theoretically analyzed. The spectroscopic, electronic, thermodynamic, HOMO-LUMO, MEP and NLO properties of molecule were calculated. The molecule optimized with 6-311G(d,p) basis set and DFT(B3LYP) method. The structural properties such as dipole moment (μ), the total energy, electronic properties (electron affinity, molecular softness, ionization potential, molecular hardness and electronegativity), thermodynamic of molecule were determined. The infrared (FT-IR) vibrational data of molecule were determined with Veda 4 software set. The 1H and 13C NMR calculations spectral data were obtained using the GIAO approach in the same basis set and than chemical shift values were compared with experimental data in literature. Also, the surface map such as MEP were obtained and thus, the electrophilic and nucleophilic moieties were shown on the compound. The nonlinear optical properties (NLO) were investigated and the results were evaluated according to the urea reference. Finally, the spectral and structural data of 1,2,4- triazole derivative compound were obtained and assessed in this theoretical study. Keywords: B3LYP, DFT, MEP, NLO. 3-(Benzil)-4-(3-Asetoksi-4-metoksibenzilidenamino)-4,5-dihidro-1H-. 1,2,4-triazol-5'in Spektroskopik, Termodinamik, Elektronik, HOMO-. LUMO, MEP ve NLO Analizleri. Özet. Bu çalışmada endüstride, sağlık sektöründe ve özellikle ilaç sektöründe yaygın olarak kullanılan bir triazol türevinin teorik analizi yapılmıştır. ... (2024-04-24) Some theoretical calculations of the target molecule were made. By comparing the proton nmr data with the experimental one, regression graphs were created. As a result, it was seen that there was a deviation in the 1H-NMR because of the acidic proton (N-H). In addition, the reactivity of the molecule was calculated from the HOMO-LUMO energy difference and many electronic parameters were calculated using this difference. MEP surface map was created and as a result electrophile and nucleophile atoms were determined. Mulliken load values were found. ... (2024-04-24) The nonlinear optical properties (NLO) were investigated and the results were evaluated according to the urea reference. Finally, the spectral and structural data of 1,2,4- triazole derivative compound were obtained and assessed in this theoretical study. Keywords: B3LYP, DFT, MEP, NLO. ... Bu çalışmada endüstride, sağlık sektöründe ve özellikle ilaç sektöründe yaygın olarak kullanılan bir triazol türevinin teorik analizi yapılmıştır. Molekülün spektroskopik, elektronik, termodinamik, HOMO-LUMO, MEP ve NLO özellikleri hesaplanmıştır. Molekül 6- 311G(d,p) temel seti ve DFT(B3LYP) yöntemi ile optimize edilmiştir. https://vertexaisearch.cloud.g.pkumakers.com/grounding-api-redirect/AUZIYQEcEKbUkEN8mkGQOUngP01lmw_5_i6mRSeJHqwIewH54hX5ry12Mx8D0RD98rW-4BLROhSlwYt0xBPcSt4V_LS9qtTdoBM8si_P4ec19wt5c3dVKgB6TAdypHtJlwCufJxIygtMV9bNU3rX1nDTBcgyR-kBlch5_4ahT52QlAT1f5CEMMBx76g1rwHMUf9uPJ5dvnVJ